N,N-Dimethylglycine: An In-depth Technical Guide to its Biochemical Pathways
N,N-Dimethylglycine: An In-depth Technical Guide to its Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylglycine (DMG) is a tertiary amino acid derivative that serves as a crucial intermediate in several key metabolic pathways. Historically referred to as Vitamin B16, DMG is endogenously synthesized and not classified as a vitamin, as dietary deficiency does not lead to ill effects[1]. It is naturally found in foods such as beans and liver[1]. This technical guide provides a comprehensive overview of the biochemical pathways involving DMG, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic routes.
Core Biochemical Pathways Involving N,N-Dimethylglycine
N,N-Dimethylglycine is primarily involved in two interconnected metabolic processes: the degradation of choline and one-carbon metabolism, which encompasses the folate and methionine cycles.
Choline and Betaine Degradation Pathway
DMG is a key intermediate in the catabolism of choline. This pathway occurs predominantly in the mitochondria of liver and kidney cells.
-
Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde. This reaction is catalyzed by choline oxidase or choline dehydrogenase[2][3].
-
Betaine Aldehyde to Betaine: Betaine aldehyde is further oxidized to betaine (trimethylglycine) by betaine aldehyde dehydrogenase[2][3].
-
Betaine to N,N-Dimethylglycine: Betaine serves as a methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). In this process, betaine is converted to N,N-dimethylglycine[4][5]. This step directly links choline metabolism to the methionine cycle.
Degradation of N,N-Dimethylglycine and its Role in One-Carbon Metabolism
DMG undergoes sequential demethylation, contributing one-carbon units to the folate pool.
-
N,N-Dimethylglycine to Sarcosine: DMG is oxidatively demethylated to sarcosine (N-methylglycine). This reaction is catalyzed by the mitochondrial flavoprotein dimethylglycine dehydrogenase (DMGDH)[6][7]. The methyl group is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. In the absence of THF, formaldehyde is produced[8].
-
Sarcosine to Glycine: Sarcosine is further demethylated to glycine by the enzyme sarcosine dehydrogenase (SDH), another mitochondrial flavoprotein[9][10]. Similar to the previous step, this reaction donates a one-carbon unit to THF, forming 5,10-methylenetetrahydrofolate, or produces formaldehyde if THF is absent[9].
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Glycine Metabolism: The final product, glycine, can be further metabolized through various pathways, including the glycine cleavage system, or used for the synthesis of serine, purines, and other essential biomolecules[11][12].
The one-carbon units donated from DMG and sarcosine metabolism are critical for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA and protein methylation, via S-adenosylmethionine (SAM)[13].
Quantitative Data on N,N-Dimethylglycine Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolic fluxes in pathways involving N,N-Dimethylglycine.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |
| Dimethylglycine Dehydrogenase (DMGDH) | N,N-Dimethylglycine | 0.05 mM (high-affinity site) | Not specified | Rat Liver | [8] |
| Dimethylglycine Dehydrogenase (DMGDH) | N,N-Dimethylglycine | Km1: ~400-fold lower than Km2 | 18.2 ± 1.7 min-1 (turnover number) | Human (recombinant) | [6] |
| Sarcosine Dehydrogenase (SDH) | Sarcosine | 0.5 mM | 16 mmol/hr/mg protein | Rat Liver | [9][14][15] |
| Betaine-Homocysteine S-Methyltransferase (BHMT) | Betaine | Micromolar range | Not specified | Human Liver | [16] |
| Betaine-Homocysteine S-Methyltransferase (BHMT) | L-Homocysteine | Micromolar range | Not specified | Human Liver | [16] |
Table 2: Effect of DMG Supplementation on Plasma Homocysteine (pHcy) in Rats
| Group | Diet | Plasma Homocysteine (μmol/L) |
| Control | 20% Casein (Folate-Sufficient) | 14.19 ± 0.39 |
| DMG Supplemented | 20% Casein (Folate-Sufficient) + 0.1% DMG | 12.23 ± 0.18 |
| Folate-Deficient | 20% Casein (Folate-Deficient) | 28.49 ± 0.50 |
| Folate-Deficient + DMG | 20% Casein (Folate-Deficient) + 0.1% DMG | 31.56 ± 0.59 |
| Data from a study on rats, presented as mean ± SEM.[6][17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of N,N-Dimethylglycine pathways.
Spectrophotometric Assay for Dimethylglycine Dehydrogenase (DMGDH) Activity
This protocol is based on the reduction of a ferricenium ion, which can be monitored spectrophotometrically.
Principle: DMGDH catalyzes the demethylation of dimethylglycine, and the electrons are transferred to an artificial electron acceptor, ferricenium hexafluorophosphate, causing a decrease in absorbance at 300 nm.
Reagents:
-
100 mmol/L HEPES buffer, pH 7.5
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0.1 mmol/L EDTA
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200 μmol/L Ferricenium hexafluorophosphate
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50 mmol/L N,N-Dimethylglycine
-
Purified or partially purified DMGDH enzyme solution
Procedure:
-
Prepare the reaction mixture containing HEPES buffer, EDTA, and ferricenium hexafluorophosphate in a quartz cuvette.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the DMGDH enzyme solution.
-
Immediately monitor the decrease in absorbance at 300 nm using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the ferricenium ion (Δε = 4300 L/mol·cm).
-
Enzyme activity is expressed as nanomoles of dimethylglycine consumed per minute per milligram of protein.
This protocol is adapted from the methodology described for measuring DMGDH activity.[6]
Spectrophotometric Assay for Sarcosine Dehydrogenase (SDH) Activity
This assay measures the reduction of Phenazine Methosulfate (PMS), which then reduces Nitro Blue Tetrazolium (NTB) to a colored formazan product.
Principle: Sarcosine + H2O + PMS → Glycine + HCHO + PMSH2 2 PMSH2 + NTB → 2 PMS + Diformazan
Reagents:
-
50 mM Potassium Phosphate Buffer, pH 7.5
-
500 mM Sarcosine
-
0.5% (v/v) Triton X-100
-
0.01% (w/v) Phenazine Methosulfate (PMS)
-
0.1% (w/v) Nitro Blue Tetrazolium (NTB)
-
SDH Enzyme Solution
Procedure:
-
Prepare a substrate solution containing potassium phosphate buffer, sarcosine, and Triton X-100, and adjust the pH to 7.5 at 37°C.
-
Prepare a color reagent solution containing PMS and NTB.
-
In a reaction tube, combine the substrate solution and the color reagent.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the SDH enzyme solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding an acid (e.g., 300 mM Hydrochloric Acid).
-
Measure the absorbance of the formazan product at 570 nm.
-
A blank reaction without the enzyme should be run in parallel.
-
The enzyme activity is calculated based on the amount of formazan produced, with one unit defined as the amount of enzyme that converts 1.0 µmole of sarcosine to glycine and formaldehyde per minute at pH 7.5 and 37°C.
This protocol is based on a standard enzymatic assay for sarcosine dehydrogenase.[19]
Quantification of N,N-Dimethylglycine and Related Metabolites by LC-MS/MS
This method allows for the sensitive and specific quantification of DMG, choline, and betaine in biological samples.
Principle: Metabolites are separated using normal-phase liquid chromatography and detected by tandem mass spectrometry in the multiple-reaction monitoring (MRM) mode.
Sample Preparation:
-
To a 50 µL plasma or serum sample, add an internal standard solution containing isotopically labeled analogues (e.g., d9-choline, d9-betaine).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
LC-MS/MS Conditions:
-
Column: Normal-phase silica column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Ionization: Positive electrospray ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
Choline: m/z 104 → 60
-
Betaine: m/z 118 → 59
-
DMG: m/z 104 → 58
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytes.
-
Quantify the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
This protocol is a generalized procedure based on established LC-MS/MS methods for the analysis of choline, betaine, and DMG.[20][21]
Visualizations of Pathways and Workflows
The following diagrams illustrate the key biochemical pathways and a typical experimental workflow for studying N,N-Dimethylglycine metabolism.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethylglycine dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. [PDF] Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine. | Semantic Scholar [semanticscholar.org]
- 14. Sarcosine dehydrogenase - Wikiwand [wikiwand.com]
- 15. alchetron.com [alchetron.com]
- 16. researchgate.net [researchgate.net]
- 17. Liver Betaine-Homocysteine S-Methyltransferase Activity Undergoes a Redox Switch at the Active Site Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
